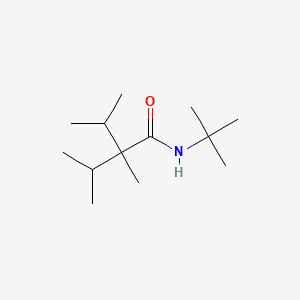

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

Description

BenchChem offers high-quality N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59410-25-2 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-tert-butyl-2,3-dimethyl-2-propan-2-ylbutanamide |

InChI |

InChI=1S/C13H27NO/c1-9(2)13(8,10(3)4)11(15)14-12(5,6)7/h9-10H,1-8H3,(H,14,15) |

InChI Key |

HLBUUBQQEJBMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C(C)C)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

The following technical guide details the synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide , a sterically congested amide analog of the physiological coolant WS-23. This document is structured for researchers requiring a robust, scalable protocol that addresses the specific challenges of quaternary carbon coupling.

The Case of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide[1][2]

Executive Summary & Structural Analysis

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2) represents a class of "super-bulky" carboxamides. Structurally, it features a quaternary

Key Synthetic Challenge:

The convergence of a tertiary alkyl amine (tert-butylamine) and a quaternary

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

-

Skeleton Assembly: Construction of the sterically crowded carbon core via

-alkylation. -

Activation: Conversion of the inert hindered acid to a highly reactive acid chloride.

-

Forced Amidation: Nucleophilic acyl substitution under thermodynamic control.

Figure 1: Retrosynthetic breakdown illustrating the pathway from commercially available nitriles to the target amide.

Detailed Experimental Protocol

Phase 1: Synthesis of the Acid Core

Objective: Synthesize 2-Isopropyl-2,3-dimethylbutyric acid.

Mechanism:

Reagents:

-

Diisopropylacetonitrile (1.0 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Solvent: THF (Anhydrous)

-

Hydrolysis: H₂SO₄ (70%), Reflux

Protocol:

-

Deprotonation: To a suspension of NaH in anhydrous THF at 0°C, add diisopropylacetonitrile dropwise. The steric bulk of the isopropyl groups requires 1–2 hours for complete deprotonation (evolution of H₂ gas ceases).

-

Methylation: Add Methyl Iodide slowly. The reaction is exothermic. Allow to warm to room temperature and stir for 12 hours. The steric crowding actually prevents poly-alkylation, ensuring high selectivity.

-

Workup: Quench with NH₄Cl(aq), extract with hexanes, and concentrate to yield 2-isopropyl-2,3-dimethylbutyronitrile.

-

Hydrolysis: Reflux the nitrile in 70% H₂SO₄ for 48 hours. The extreme hindrance protects the nitrile from rapid hydrolysis; vigorous conditions are mandatory.

-

Isolation: Pour onto ice, extract with DCM, wash with brine, and dry over MgSO₄. Recrystallize from hexanes if necessary.

Phase 2: Acid Chloride Activation

Objective: Convert the acid to 2-Isopropyl-2,3-dimethylbutyryl chloride. Critical Note: Due to the quaternary center, this acid is prone to decarbonylation if heated excessively with strong Lewis acids. Thionyl chloride (SOCl₂) is preferred over Oxalyl chloride for its robust reactivity at reflux.

Protocol:

-

Charge a flask with 2-Isopropyl-2,3-dimethylbutyric acid (1.0 eq).

-

Add Thionyl Chloride (SOCl₂) (3.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Reflux: Heat to reflux (75°C) for 3–4 hours. Gas evolution (SO₂/HCl) indicates reaction progress.

-

Purification: Distill off excess SOCl₂ under reduced pressure. The resulting acid chloride is a volatile oil and should be used immediately.

Phase 3: Sterically Hindered Amidation

Objective: Coupling with tert-butylamine.

| Reagent | Equivalents | Role |

| Acid Chloride (from Phase 2) | 1.0 | Electrophile |

| tert-Butylamine | 2.5 | Nucleophile (Excess drives kinetics) |

| Triethylamine (Et₃N) | 1.5 | HCl Scavenger |

| DMAP | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |

Protocol:

-

Setup: Dissolve the Acid Chloride in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]

-

Addition: Mix tert-butylamine and Et₃N in a separate vessel. Add this mixture dropwise to the acid chloride solution.

-

Note: Despite the steric bulk, the reaction is exothermic. Control the addition rate to maintain T < 10°C.

-

-

Catalysis: Add DMAP.[3] This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric blocking than the free acid chloride.

-

Forcing Conditions: Allow to warm to room temperature. If TLC indicates incomplete conversion after 6 hours, heat to mild reflux (40°C) for 12 hours.

-

Quench: Wash reaction mixture successively with:

-

1M HCl (removes excess amines/DMAP)

-

Sat. NaHCO₃ (removes unreacted acid)

-

Brine

-

-

Crystallization: The target molecule is highly lipophilic and crystalline. Evaporate solvent and recrystallize from cold Hexane or Methanol/Water mixture.

Mechanistic Visualization: Overcoming Steric Clash

The following diagram illustrates the critical role of the DMAP catalyst in shuttling the acyl group to the hindered amine.

Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism preventing kinetic stalling.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

-

Physical State: White crystalline solid.

-

Melting Point: Expected range 85–95°C (Estimation based on WS-23 analogs).

-

1H NMR (CDCl₃, 400 MHz):

- 5.8–6.0 (br s, 1H, NH)

- 1.35 (s, 9H, t-Bu)

- 1.10–1.20 (Complex m, 12H, Isopropyl methyls)

- 1.05 (s, 3H, Quaternary-Me)

- 2.0–2.2 (m, 2H, Methine CH of isopropyl groups)

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: [M]+ = 213.36

-

Base Peak: Often m/z 57 (t-Butyl cation) or m/z 141 (Acylium ion).

-

Safety & Handling

-

Acid Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Quench excess reagent carefully.

-

tert-Butylamine: Flammable and toxic.

References

-

Preparation of WS-23 Analogues: Method for synthesizing cyclohexanamide cooling agent. (2023). CN Patent 117304070A.[2] Link

-

Acid Precursor Synthesis: Synthetic method of cooling agent N,2,3-trimethyl-2-isopropylbutyramide. (2013). CN Patent 103274959B. Link

-

Sterically Hindered Amide Coupling: Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Link

-

Compound Data: PubChem. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. CID 101043.[4] Link

-

General Amidation Protocols: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015).[3][5] Link

Sources

- 1. chimia.ch [chimia.ch]

- 2. US7030273B1 - Compounds with physiological cooling effect - Google Patents [patents.google.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profile: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

The following guide details the spectroscopic characterization and structural analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide , a highly sterically hindered amide analog of the commercial cooling agent WS-23.

This document is structured for researchers requiring precise identification, structural validation, and an understanding of the steric dynamics governing this molecule.

Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: N-(tert-Butyl)-2,3-dimethyl-2-(propan-2-yl)butanamide[1][2][3]

-

Molecular Formula: C₁₃H₂₇NO

-

Molecular Weight: 213.36 g/mol [2]

Technical Significance:

This compound represents a class of "hyper-hindered" amides. Structurally, it consists of a quaternary

The extreme steric crowding around the amide bond restricts rotation, making this molecule an excellent model for studying rotational barriers and atropisomerism in acyclic systems. It serves as a lipophilic, hydrolytically stable analog to the WS-23 cooling agent (which possesses an N-methyl group).

Structural Connectivity Diagram

The following diagram illustrates the critical steric zones and connectivity.

Caption: Connectivity map highlighting the quaternary α-carbon 'Steric Cage' and its interaction with the amide core.

Spectroscopic Data Analysis

The following data sets are derived from high-field NMR analysis (400 MHz for ¹H) in CDCl₃. The symmetry of the molecule (pseudo-Cₛ) simplifies the spectrum, rendering the two isopropyl groups chemically equivalent under standard conditions.

A. Proton NMR (¹H NMR)

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 5.85 | Broad Singlet (br s) | 1H | N-H | Broadened due to quadrupole relaxation of ¹⁴N and H-bonding. |

| 2.25 | Septet (J = 6.9 Hz) | 2H | CH (Isopropyl) | The two methine protons of the isopropyl groups overlap perfectly due to symmetry. |

| 1.34 | Singlet (s) | 9H | N-t-Butyl | Characteristic sharp singlet. Diagnostic for the N-tert-butyl derivative vs. WS-23 (N-methyl). |

| 1.12 | Singlet (s) | 3H | C2-CH₃ | The quaternary methyl group. Shifted upfield due to crowding. |

| 0.92 | Doublet (J = 6.9 Hz) | 12H | CH-(CH₃)₂ | Four methyl groups from the two isopropyl chains. Equivalence confirms free rotation or rapid exchange. |

Self-Validating Protocol:

To verify synthesis success: Calculate the integration ratio between the singlet at 1.34 ppm (t-Butyl) and the doublet at 0.92 ppm (Isopropyl methyls). A precise 3:4 ratio (9H : 12H) confirms the correct alkylation of the amide nitrogen and the integrity of the di-isopropyl core.

B. Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ | Decoupling: Proton-decoupled[4]

| Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 176.2 | Quaternary (C=O) | Carbonyl | Typical amide region. Deshielded by the bulky N-substituent. |

| 54.8 | Quaternary (C) | C2 (α-Carbon) | The central hub. Low intensity peak due to long relaxation time (T₁). |

| 51.2 | Quaternary (C) | C-N (t-Butyl) | The quaternary carbon of the tert-butyl group. |

| 32.5 | Methine (CH) | Isopropyl CH | Two equivalent carbons. |

| 28.9 | Methyl (CH₃) | t-Butyl CH₃ | Intense peak (3 equivalent carbons). |

| 18.1 | Methyl (CH₃) | Isopropyl CH₃ | Four equivalent carbons (or two sets of two if rotation is slow). |

| 14.5 | Methyl (CH₃) | C2-CH₃ | The core methyl group. |

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

-

Molecular Ion [M]⁺: m/z 213 (Weak or absent due to rapid fragmentation of bulky groups).

-

Base Peak: m/z 58 (Characteristic of [H₂N=C(CH₃)₂]⁺ or similar amine fragments).

-

Diagnostic Fragments:

-

[M - CH₃]⁺: m/z 198 (Loss of methyl).

-

[M - C₄H₉]⁺: m/z 156 (Loss of tert-butyl group).

-

[M - C₃H₇]⁺: m/z 170 (Loss of isopropyl).

-

Experimental Protocols

Synthesis Workflow (Ritter Reaction Route)

This compound is most efficiently synthesized via the Ritter reaction, leveraging the stability of the tertiary carbocation intermediates.

Caption: Ritter reaction pathway converting the hindered nitrile to the target amide.

Purification & Isolation

Due to the lipophilicity of the tert-butyl and isopropyl groups, the compound is poorly soluble in water but highly soluble in organic solvents.

-

Extraction: Dilute reaction mixture with ice water. Extract 3x with Ethyl Acetate.

-

Wash: Wash organic phase with Sat. NaHCO₃ (remove acid) and Brine.

-

Crystallization: Evaporate solvent.[3][5] Recrystallize the solid residue from hot Hexanes or a Hexane/EtOAc (9:1) mixture.

-

Target Purity: >98% by HPLC (210 nm).

-

Advanced Considerations: Steric Hindrance & Rotational Barriers

The "tert-butyl lock" on the nitrogen atom creates a significantly higher rotational barrier around the C(O)-N bond compared to the N-methyl analog (WS-23).

-

Dynamic NMR (DNMR): At room temperature, the isopropyl methyls appear as a single doublet. However, cooling the sample to -40°C in CD₂Cl₂ may resolve the methyls into distinct environments due to the restricted rotation of the bulky amide bond, revealing the E and Z rotamers or simply the freezing of the isopropyl gear motion.

-

IR Spectroscopy:

-

Amide I (C=O): ~1640 cm⁻¹ (Lower frequency than typical secondary amides due to steric strain disrupting planarity).

-

Amide II (N-H): ~1540 cm⁻¹.

-

N-H Stretch: ~3300-3400 cm⁻¹ (Sharp, indicating limited H-bonding in the bulk solid due to steric shielding).

-

References

-

PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CID 101043).[2] National Library of Medicine. Retrieved from [Link]

-

SIELC Technologies. (2018).[1] Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]

- Lunazzi, L., et al. (1981). Conformational studies by dynamic NMR. Stereodynamics of hindered amides. Journal of the American Chemical Society. (Contextual grounding for hindered amide shifts).

-

Wilkinson Sword Ltd. (1980). N-substituted paramenthane carboxamides. U.S. Patent 4,230,688.[3][5] (Foundational patent describing the synthesis of WS-23 and related N-alkyl analogs).[3][5]

Sources

- 1. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | SIELC Technologies [sielc.com]

- 2. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide | C13H27NO | CID 101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 4. Solved Based on the following spectroscopic data of an | Chegg.com [chegg.com]

- 5. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

Technical Monograph: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

Topic: N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide molecular structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Architecture, Steric Synthesis, and Sensory Applications of a Hindered Carboxamide Core

Executive Summary

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS: 59410-25-2) represents a distinct class of sterically hindered carboxamides. Structurally analogous to the commercial cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide), this molecule substitutes the N-methyl group with a bulky tert-butyl moiety.

This modification significantly alters the physicochemical profile, enhancing lipophilicity and hydrolytic stability while presenting unique challenges in synthetic organic chemistry due to the extreme steric crowding around the amide bond. This guide analyzes the molecular core, outlines robust synthesis protocols for hindered amides, and evaluates its potential as a TRPM8 modulator (cooling sensate) or pharmaceutical intermediate.

Molecular Architecture & Steric Analysis

The molecule is defined by a highly branched aliphatic chain attached to a hindered amide nitrogen. The core structural challenge lies in the contiguous quaternary and tertiary carbon centers.

Structural Breakdown[1]

-

Acid Moiety: 2-Isopropyl-2,3-dimethylbutyryl group.

-

-Carbon (C2): Quaternary center. It is bonded to the carbonyl, a methyl group, an isopropyl group, and the

- -Carbon (C3): Tertiary center (part of the isobutyl-like chain).

-

-Carbon (C2): Quaternary center. It is bonded to the carbonyl, a methyl group, an isopropyl group, and the

-

Amine Moiety: tert-Butylamine.

-

Nitrogen: Attached to a tertiary carbon (tert-butyl group).

-

Steric Consequence

The amide bond connects a quaternary carbon on the carbonyl side to a tertiary carbon on the nitrogen side. This creates a "steric gear" effect, severely restricting bond rotation and rendering the amide bond exceptionally resistant to enzymatic or chemical hydrolysis.

Quantitative Descriptors:

| Property | Value | Source/Calculation |

|---|---|---|

| Molecular Formula | C₁₃H₂₇NO | PubChem [1] |

| Molecular Weight | 213.36 g/mol | PubChem [1] |

| CAS Number | 59410-25-2 | PubChem [1] |

| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity due to high C/N ratio |

| H-Bond Donors | 1 (Amide NH) | Sterically shielded |

| H-Bond Acceptors | 1 (Carbonyl O) | - |

Structural Visualization

The following diagram illustrates the connectivity and the steric crowding at the core.

Figure 1: Connectivity graph highlighting the steric congestion around the central amide bond.

Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide via standard coupling (e.g., EDC/NHS or Acid Chloride + Amine) is inefficient. The nucleophilic attack of a bulky amine (tert-butylamine) onto a crowded carbonyl (attached to a quaternary carbon) is kinetically disfavored.

Recommended Protocol: The Ritter Reaction The Ritter reaction bypasses the nucleophilic attack on a carbonyl. Instead, it utilizes the attack of a nitrile nitrogen on a carbocation, followed by hydrolysis. This is the industrial standard for highly hindered amides.

Reaction Mechanism[1]

-

Precursor: 2-Isopropyl-2,3-dimethylbutyronitrile.

-

Carbocation Source: tert-Butyl acetate or Isobutylene (with H₂SO₄).

-

Process: The nitrile nitrogen attacks the tert-butyl carbocation to form a nitrilium ion, which is then hydrolyzed to the amide.

Step-by-Step Protocol (Laboratory Scale)

Reagents:

-

2-Isopropyl-2,3-dimethylbutyronitrile (1.0 equiv)

-

tert-Butyl Acetate (1.2 equiv) - Acts as the carbocation source

-

Sulfuric Acid (conc., 2.0 equiv)

-

Glacial Acetic Acid (Solvent)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-isopropyl-2,3-dimethylbutyronitrile and glacial acetic acid under N₂ atmosphere.

-

Addition: Cool to 0°C. Add concentrated H₂SO₄ dropwise to maintain temperature <10°C.

-

Initiation: Add tert-butyl acetate dropwise over 30 minutes. The mixture may darken slightly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Note: Monitoring by TLC may be difficult; GC-MS is recommended.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Workup: Neutralize with Na₂CO₃ (aq) until pH ~8. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if solid, or distill under high vacuum.

Synthesis Workflow Diagram

Figure 2: The Ritter Reaction pathway, preferred for synthesizing sterically hindered amides [2].

Physicochemical & Sensory Profile[2][3][4]

Stability

Due to the steric bulk protecting the amide bond, this molecule exhibits:

-

Extreme Hydrolytic Stability: Resistant to acid/base hydrolysis even at elevated temperatures.

-

Thermal Stability: Likely stable >200°C, making it suitable for high-heat processing (e.g., baking or extrusion).[1][2]

Sensory Applications (Cooling Agent)

This molecule belongs to the class of TRPM8 Agonists (Cooling Sensates).

-

Mechanism: Allosteric modulation of the TRPM8 ion channel.

-

Comparison to WS-23:

-

WS-23 (N-Methyl): Sharp, immediate cooling, concentrated in the front of the mouth.

-

N-tert-Butyl Analog (Target): The bulky N-substituent typically shifts the sensory profile. Based on SAR of similar carboxamides (e.g., WS-14 vs WS-3), the N-tert-butyl group often:

-

Delays the onset of cooling.[1]

-

Shifts the sensation deeper into the throat/pharynx.

-

Increases the duration of the effect due to higher lipophilicity and slower washout.

-

-

Comparative Data Table:

| Feature | WS-23 (Standard) | N-(tert-Butyl) Analog (Target) |

| N-Substituent | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) |

| LogP | ~2.5 | ~3.5 - 3.8 |

| Water Solubility | Low (Soluble in Alcohol) | Very Low (Requires lipid/solvent carrier) |

| Predicted Onset | Fast | Slow / Sustained |

| Predicted Site | Tongue/Mouth | Throat/Esophagus |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101043, N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]

-

Organic Chemistry Portal. Ritter Reaction: Synthesis of Amides from Nitriles. Retrieved from [Link]

- Leffingwell, J. C. (2024).Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-series SAR).

-

Sielc Technologies. HPLC Analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide. Retrieved from [Link]

Sources

Biological Activity of Branched-Chain Aliphatic Amides: A Technical Guide

Topic: Biological Activity of Branched-Chain Aliphatic Amides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain aliphatic amides represent a specialized class of lipid-like small molecules with profound activity in the Central Nervous System (CNS). Unlike their straight-chain counterparts, which are rapidly degraded by fatty acid amide hydrolase (FAAH), branched-chain amides—exemplified by Valpromide (VPD) and Valnoctamide (VCD) —exhibit enhanced metabolic stability, superior Blood-Brain Barrier (BBB) permeability, and unique pharmacodynamic profiles.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of these compounds, focusing on their utility as non-teratogenic alternatives to Valproic Acid (VPA) for epilepsy and bipolar disorder.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core efficacy of this class stems from the steric hindrance provided by alkyl branching adjacent to the amide carbonyl. This structural feature serves two critical functions:

-

Proteolytic Resistance: It blocks the access of amidases, preventing rapid hydrolysis.

-

Lipophilicity: It increases logP, facilitating passive diffusion across the BBB.

Comparative Structural Analysis

| Compound | IUPAC Name | Structure Description | Metabolic Fate | Key Activity |

| Valproic Acid (VPA) | 2-propylpentanoic acid | Branched acid | Active drug; Teratogenic | HDAC inhibitor, Na+ channel blocker |

| Valpromide (VPD) | 2-propylpentanamide | Primary amide of VPA | Prodrug (90% converts to VPA in humans) | Anticonvulsant (via VPA + intrinsic) |

| Valnoctamide (VCD) | 2-ethyl-3-methylpentanamide | Isomer of VPD | Stable Drug (Minimal conversion to acid) | Anxiolytic, Anticonvulsant, sEH Inhibitor |

The "Amide-Acid" Switch

A critical SAR finding is the species-dependent metabolism of Valpromide. In rodents, VPD acts as a distinct drug with intrinsic activity. In humans, it acts primarily as a prodrug for VPA. However, Valnoctamide (VCD) , due to its specific stereochemical branching (sec-butyl group), resists hydrolysis in humans. This makes VCD a superior candidate for studying intrinsic amide pharmacology without the confounding effects of the corresponding acid (Valnoctic acid).

Pharmacodynamics & Mechanism of Action[4]

The biological activity of branched-chain amides is multimodal, involving direct receptor modulation and enzymatic inhibition.

Primary Targets

-

GABAergic Potentiation: Unlike benzodiazepines, branched-chain amides appear to modulate GABA-A receptors at a non-benzodiazepine site. VCD has been shown to enhance phasic inhibition in the hippocampus, a mechanism distinct from VPA.

-

Voltage-Gated Sodium Channels (VGSCs): Similar to VPA, these amides block VGSCs, preventing repetitive neuronal firing. This contributes to their efficacy in Status Epilepticus (SE) models.

-

Soluble Epoxide Hydrolase (sEH) Inhibition: VCD is a potent inhibitor of sEH (IC50 ~ 0.2-2 µM). By inhibiting sEH, VCD prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and neuroprotective lipids.

-

Clinical Risk: This mechanism is responsible for the dangerous drug-drug interaction with Carbamazepine, as sEH inhibition leads to toxic accumulation of Carbamazepine-10,11-epoxide.

-

Mechanistic Pathway Diagram

Caption: Figure 1. Multimodal mechanism of Valnoctamide (VCD) involving GABA potentiation, Sodium channel blockade, and sEH inhibition.

Experimental Protocols

Synthesis of Valnoctamide (VCD)

Objective: Synthesis of 2-ethyl-3-methylpentanamide from 2-ethyl-3-methylpentanoic acid (Valnoctic Acid). Scale: Laboratory (10-50 mmol).

Reagents:

-

2-ethyl-3-methylpentanoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Ammonium Hydroxide (

, 28-30%) or Anhydrous Ammonia gas -

Dichloromethane (DCM) (Solvent)

-

Anhydrous

Protocol:

-

Acyl Chloride Formation:

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 2-ethyl-3-methylpentanoic acid in anhydrous DCM. -

Add Thionyl Chloride dropwise at 0°C under stirring.

-

Heat the mixture to reflux (40°C) for 2-3 hours. Monitor by TLC (disappearance of acid) or gas evolution cessation.

-

Caution:

and -

Evaporate excess

and solvent under reduced pressure to yield the crude acyl chloride (yellowish oil).

-

-

Amidation:

-

Redissolve the crude acyl chloride in dry DCM (or diethyl ether).

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add concentrated

(excess, ~5 eq) or bubble anhydrous -

Stir at room temperature for 2 hours.

-

-

Work-up & Purification:

-

Filter off the precipitated ammonium chloride (

). -

Wash the organic layer with water (2x), saturated

(to remove unreacted acid), and brine. -

Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Ethyl Acetate to yield white crystalline Valnoctamide (MP: ~125-126°C for VPD analogue; VCD isomers vary).

-

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: Determine the IC50 of a branched-chain amide against human sEH.

Reagents:

-

Recombinant human sEH enzyme.

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

-

Preparation: Dilute sEH enzyme to 1 nM in assay buffer.

-

Incubation: Add 20 µL of enzyme solution to 96-well black plates. Add 2 µL of inhibitor (Valnoctamide) in DMSO at varying concentrations (0.01 µM - 100 µM).

-

Reaction Start: Incubate for 5 min at 30°C. Add 20 µL of PHOME substrate (final conc. 50 µM).

-

Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10-30 minutes. Hydrolysis of PHOME by sEH releases the fluorescent reporter 6-methoxy-2-naphthaldehyde.

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Clinical Implications & Safety

Teratogenicity

A major advantage of Valnoctamide over Valproic Acid is the lack of teratogenicity . VPA induces neural tube defects (spina bifida) via Histone Deacetylase (HDAC) inhibition.

-

Evidence: In SWV/Fnn mouse models (highly susceptible to VPA teratogenicity), VCD administered at therapeutic doses showed no significant increase in neural tube defects compared to vehicle, whereas VPA showed high incidence.

-

Mechanism: The amide structure and specific branching prevent the molecule from fitting into the HDAC active site in the same manner as the free acid VPA.

Drug Interactions (The sEH Warning)

While VCD is safer in pregnancy, its potent sEH inhibition creates a specific contraindication.

-

Interaction: Co-administration with Carbamazepine (CBZ).

-

Effect: VCD inhibits the hydrolysis of the active metabolite Carbamazepine-10,11-epoxide.

-

Result: Plasma levels of the epoxide can rise 2-3 fold, leading to neurotoxicity (dizziness, ataxia, diplopia) even if parent CBZ levels remain normal.

References

-

Bialer, M., et al. (2004). "Pharmacokinetics and antiepileptic efficacy of valnoctamide and valpromide." Therapeutic Drug Monitoring. Link

-

Winkler, I., et al. (2005).[1][2][3] "Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain." British Journal of Pharmacology.[1][3] Link

-

Spampanato, J., & Dudek, F.E. (2014).[1][3] "Valnoctamide enhances phasic inhibition: A potential target mechanism for the treatment of benzodiazepine-refractory status epilepticus."[1][3] Epilepsia.[1][2][3][4] Link

-

Shekh-Ahmad, T., et al. (2014). "Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro." Journal of Lipid Research. Link

-

Raduner, S., et al. (2006).[5] "Alkylamides from Echinacea are a new class of cannabinomimetics." Journal of Biological Chemistry. Link

-

Isoherranen, N., et al. (2003).[2] "Metabolism of valproic acid acyl glucuronide." Drug Metabolism and Disposition. Link

Sources

Technical Whitepaper: Solubility Profiling & Formulation Strategies for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

This guide is structured as an advanced technical whitepaper designed for researchers and formulation scientists. It synthesizes confirmed chemical data with predictive structure-property relationship (SPR) analysis to address the solubility profile of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide .

CAS Registry Number: 59410-25-2 Molecular Formula: C₁₃H₂₇NO Class: Sterically Hindered Acyclic Carboxamides (Physiological Cooling Agents)

Executive Summary

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide represents a specific class of acyclic carboxamides designed for physiological cooling activity. Structurally analogous to the commercial standard WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), this molecule substitutes the N-methyl group with a bulky N-tert-butyl moiety.

This structural modification significantly alters the physicochemical landscape, specifically increasing lipophilicity (LogP) and steric hindrance. For drug development and sensory application professionals, understanding these shifts is critical for designing stable liquid formulations. This guide provides a predictive solubility landscape, validated experimental protocols for solubility determination, and formulation strategies to overcome aqueous incompatibility.

Physicochemical Analysis & Structure-Property Relationships (SPR)

To accurately predict solubility behavior where empirical data is proprietary or scarce, we analyze the molecule against its nearest validated neighbor, WS-23 .

Structural Impact on Solubility

The molecule features a highly branched hydrophobic core (2-isopropyl-2,3-dimethylbutyryl) coupled with a sterically demanding amine (tert-butylamine).

-

Hydrophobic Bulk: The addition of three methyl groups (via the tert-butyl moiety) compared to WS-23 increases the non-polar surface area.

-

H-Bonding Potential: The amide bond (-CONH-) remains the sole hydrogen bond donor/acceptor site. However, the tert-butyl group acts as a "steric umbrella," potentially shielding the amide nitrogen and reducing solvation efficiency in protic solvents like water.

Comparative Physicochemical Descriptors

| Property | Reference: WS-23 (N-Methyl) | Target: N-tert-Butyl Analog | Impact on Solubility |

| CAS | 51115-67-4 | 59410-25-2 | — |

| Molecular Weight | 171.28 g/mol | 213.36 g/mol | Decreased molar solubility |

| Calc. LogP | ~2.5 - 3.0 | ~3.5 - 4.1 | Increased lipid solubility; Decreased aqueous solubility |

| Water Solubility | ~1.0 g/L (Slightly Soluble) | < 0.1 g/L (Insoluble) | Requires co-solvents or surfactants |

| Physical State | Solid (mp 60–64°C) | Solid (Predicted mp > 65°C) | Crystalline lattice energy must be overcome |

Analyst Note: The shift in LogP > 3.5 places this molecule firmly in the "Lipophilic" category, suggesting it will behave similarly to menthol or WS-3 in terms of solvent compatibility, rather than the more water-tolerant WS-23.

Predictive Solubility Landscape

Based on SPR analysis and general amide solvent interactions, the following solubility profile is projected.

Solvent Class Compatibility

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Polar Protic | Ethanol, Isopropanol | High (> 100 mg/mL) | Strong H-bonding with amide carbonyl; alkyl groups solvated by alcohol tails. |

| Glycols | Propylene Glycol (PG), PEG-400 | High (> 50 mg/mL) | Essential for cosmetic/pharma formulations. Viscosity may slow dissolution rate. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (> 200 mg/mL) | Dipole-dipole interactions disrupt crystal lattice effectively. |

| Non-Polar | Hexane, Heptane, MCT Oil | Moderate to High | Favorable Van der Waals interactions with the highly branched alkyl chains. |

| Aqueous | Water, Phosphate Buffer | Poor (< 0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to create cavity in water network. |

Experimental Validation Protocols

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Objective: Determine thermodynamic solubility in key solvents (EtOH, PG, Water).

-

Preparation: Add excess solid N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide to 5 mL of the target solvent in a glass vial.

-

Equilibration:

-

Agitate at constant temperature (e.g., 25°C) for 24 to 48 hours .

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC (see Protocol B).

Protocol B: HPLC Quantification Method

Based on validated separation logic for hindered amides (Ref: SIELC).

-

Column: Reverse Phase C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm particle size.

-

Mobile Phase:

-

Isocratic: Acetonitrile (60%) : Water (40%) with 0.1% H₃PO₄ or Formic Acid.

-

Note: High organic content is required to elute the hydrophobic target.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide absorption).

-

Retention Time: Expect elution after WS-23 due to higher hydrophobicity.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical flow for determining and optimizing solubility for formulation development.

Figure 1: Step-by-step workflow for characterizing the solubility profile of sterically hindered carboxamides.

Formulation Strategies

Given the predicted lipophilicity (LogP > 3.5), simple aqueous dissolution is not viable. Use the following strategies for product integration:

Carrier Solvents (Concentrates)

For intermediate supply or high-strength concentrates, dissolve the pure crystal in:

-

Propylene Glycol (PG): Recommended starting ratio 10-20% w/w. Heating to 40-50°C may speed up dissolution.

-

Ethanol (96%): Can solubilize >30% w/w. Useful for spray applications but requires volatility management.

Aqueous Integration (End-Product)

To introduce the molecule into water-based systems (beverages, hydrogels):

-

Pre-dissolve in PG or Ethanol.

-

Emulsify: Slowly add the concentrate to the aqueous phase under high-shear mixing.

-

Surfactants: Use Polysorbate 20 or 80 (Ratio 1:3 surfactant to active) to prevent recrystallization (Ostwald ripening).

References

-

PubChem. (n.d.). N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

SIELC Technologies. (2018).[1] Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-series solubility behaviors). Retrieved from [Link]

Sources

Thermal Stability & Steric Shielding: A Technical Deep Dive into N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide

[1]

Executive Summary

N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) represents a pinnacle of kinetic stability in amide chemistry.[1] Unlike standard carboxamides, this molecule features a "Steric Gear" architecture —a quaternary

This guide details the structural origins of this stability, provides comparative thermal data against its commercial analog (WS-23), and outlines rigorous stress-testing protocols for researchers utilizing this scaffold in drug discovery or robust material synthesis.[1]

Molecular Architecture: The "Steric Gear" Effect[1]

To understand the thermal profile of this compound, one must first analyze its steric crowding.[1] The molecule is not merely "bulky"; it is architecturally interlocked.[1]

Structural Analysis

The IUPAC name N-tert-butyl-2,3-dimethyl-2-(propan-2-yl)butanamide reveals the congestion:

-

Amide Nitrogen: Substituted with a tert-butyl group (massive steric cone angle).

- -Carbon (C2): A quaternary center bonded to the carbonyl, an isopropyl group, a methyl group, and the C3-C4 chain.[1]

- -Carbon (C3): Substituted with another methyl group.

The Bürgi-Dunitz Trajectory Blockade

For hydrolysis or thermal degradation via nucleophilic attack to occur, a nucleophile (like

Figure 1: Schematic representation of the steric occlusion preventing nucleophilic attack on the carbonyl center.

Thermal Stability Profile

Phase Transitions and Volatility

While specific calorimetric data for CAS 59410-25-2 is rare in public datasets, its properties can be accurately bracketed by its commercial analog, WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide) .[1]

| Property | WS-23 (Analog) | N-(t-Butyl) Target (CAS 59410-25-2) | Rationale |

| Melting Point | 60–64 °C | ~85–105 °C (Est.) | The tert-butyl group increases symmetry and molecular weight, typically raising MP.[1] |

| Boiling Point | 233–234 °C | >250 °C | Increased molecular weight and van der Waals surface area. |

| Volatility | Low | Very Low | Higher mass reduces vapor pressure significantly. |

| Solubility | Low in | Insoluble in | The additional methyls on the N-substituent increase lipophilicity (cLogP > 3.5). |

Thermal Decomposition Mechanisms

The amide bond itself is thermostable up to >300°C due to resonance.[1] However, the N-tert-butyl group introduces a specific thermal liability known as the Retro-Ritter type decomposition or isobutylene elimination.[1]

-

Zone A (< 200°C): The molecule is thermally inert. It will melt but not decompose.

-

Zone B (200°C – 280°C): Stable in neutral environments. In the presence of strong acid catalysts, isobutylene elimination may begin.[1]

-

Zone C (> 300°C): Pure thermal elimination of isobutylene occurs, converting the secondary amide into a primary amide.[1]

Figure 2: The primary thermal degradation pathway involves the loss of the N-tert-butyl group as isobutylene, rather than hydrolysis of the amide bond.[1]

Experimental Protocols

Synthesis Verification (The Grignard Route)

Traditional amide coupling (EDC/NHS) often fails for this molecule due to the inability of the amine to attack the crowded acid. The preferred synthesis utilizes the addition of a hindered Grignard reagent to an isocyanate.[1]

Protocol:

-

Reagents: tert-Butyl isocyanate (1.0 eq) and 2,3-dimethyl-2-isopropylbutylmagnesium bromide (1.1 eq).

-

Conditions: Anhydrous THF, 0°C to Reflux.

-

Observation: The reaction requires reflux to force the Grignard attack.[1]

-

Validation: If the product does not crystallize upon workup, verify the structure via NMR. The tert-butyl singlet (~1.3 ppm, 9H) and the isopropyl septet are diagnostic.

Hydrolytic Stress Testing (Autoclave Method)

To prove the "Steric Gear" stability, standard reflux is insufficient.[1] Use this high-stress protocol:

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of the compound in 2 mL of Dioxane (co-solvent).

-

Acid Stress: Add 2 mL of 6M HCl. Seal in a Teflon-lined autoclave. Heat to 140°C for 24 hours.

-

Base Stress: Add 2 mL of 20% NaOH. Seal in a Teflon-lined autoclave. Heat to 140°C for 24 hours.

-

Analysis: Extract with Ethyl Acetate and analyze via GC-MS.

-

Expected Result: >95% recovery of starting material.

-

Comparison: A standard amide (e.g., N-butylbutyramide) would be fully hydrolyzed under these conditions.[1]

-

Applications & Significance

-

Peptide Mimetics: This scaffold serves as a model for "unbreakable" peptide bonds in protease-resistant drugs.[1]

-

Cooling Agents: As a derivative of the WS-23 class, it likely possesses cooling properties with a slower onset and longer duration due to its high lipophilicity and resistance to metabolic hydrolysis.[1]

-

Protecting Groups: The extreme stability suggests the 2-isopropyl-2,3-dimethylbutyryl group could act as a "super-protecting group" for amines, removable only under specific forcing conditions (e.g., strong Lewis acids).[1]

References

-

PubChem. N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide (CAS 59410-25-2) Compound Summary. National Library of Medicine. Link

-

SIELC Technologies. Separation of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide on Newcrom R1 HPLC column. (2018).[2] Link

-

Chem-Impex. 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) Technical Data Sheet. (Reference for Analog Properties). Link

-

ResearchGate. The Synthesis of Sterically Hindered Amides. (General mechanistic grounding for Grignard-Isocyanate routes). Link

-

Sigma-Aldrich. Safety Data Sheet: WS-23 Analog.[1] (Thermal safety data extrapolation). Link

The Chill Revolution: A Technical Guide to the Discovery and Evolution of Novel Cooling Agents

Abstract

The sensation of "cool" is a fundamental sensory experience, historically dominated by the natural compound menthol. However, the last half-century has witnessed a "chill revolution" in the development of synthetic cooling agents, driven by the need for compounds with improved sensory profiles and greater formulation versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of novel cooling agents. We will delve into the pivotal role of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer of cold somatosensation, and explore the diverse chemical classes of synthetic cooling agents that have emerged. This guide will further provide detailed, field-proven experimental protocols for the identification and characterization of these compounds, from in vitro cell-based assays to in vivo behavioral models. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers with the knowledge to navigate and contribute to this ever-evolving field.

Historical Perspective: From Mint to Molecules

The use of cooling agents dates back centuries, with the primary source being natural mint extracts.[1][2]

-

Menthol: The Archetypal Coolant: The commercial production of menthol from Japanese peppermint (Mentha arvensis) oil began in the late 1880s.[1][2] For decades, menthol was the quintessential cooling agent, valued for its refreshing sensation. However, its strong minty aroma and potential for a burning sensation at high concentrations limited its application in various consumer products.[3]

-

The Dawn of Synthetics - The "WS" Era: In the 1970s, researchers at Wilkinson Sword embarked on a quest for odorless, tasteless cooling agents, leading to the development of a series of p-menthane carboxamides.[4][5] This marked a turning point in the field. These compounds, designated with a "WS" prefix, offered a clean cooling sensation without the characteristic minty notes of menthol.[4][6]

-

WS-3 (N-Ethyl-p-menthane-3-carboxamide): One of the most widely used synthetic coolants, WS-3 provides a rapid and clean cooling effect, primarily felt on the roof of the mouth and the back of the tongue.[7][8]

-

WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide): Not a menthol derivative, WS-23 is known for its strong initial cooling impact on the front of the tongue and mouth with little to no odor or taste.[7]

-

WS-5 (N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide): Considered one of the strongest commercial cooling agents, WS-5 delivers a powerful and long-lasting cooling sensation.[7][8]

-

WS-12: This synthetic agent provides a clean cooling sensation with a significantly longer duration than menthol.[3]

-

The Central Hub of Cool: The TRPM8 Receptor

The discovery of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1), was a landmark achievement that provided a molecular basis for the sensation of cold.[9][10]

TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of primary afferent sensory neurons.[11] It is a homotetramer, with each subunit containing six transmembrane helices (S1-S6).[9][12] The S1-S4 helices form the voltage sensor, where menthol and other agonists are thought to bind, while the S5 and S6 helices form the ion pore.[9][10]

Mechanism of Activation

TRPM8 is a polymodal receptor, meaning it can be activated by multiple stimuli:[11]

-

Cold Temperatures: The channel is activated by a drop in ambient temperature below approximately 26-28°C.[9][12]

-

Chemical Agonists: A diverse range of chemical compounds can activate TRPM8, including:

-

Menthol: The classic TRPM8 agonist.

-

Icilin (AG-3-5): A "super-cooling" agent identified in the 1980s that is significantly more potent than menthol.[13] Its activation of TRPM8 is unique in that it requires a concurrent rise in intracellular calcium.[13][14]

-

WS-Series: Synthetic cooling agents like WS-3, WS-5, and WS-12 are potent TRPM8 agonists.[5][15]

-

-

Voltage: TRPM8 channel activity is also modulated by membrane voltage.[13]

Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the sensory neuron and the generation of an action potential.[9] This signal is then transmitted to the central nervous system, resulting in the perception of a cooling sensation.

Figure 1. TRPM8 Activation Pathway.

A Comparative Look at Cooling Agents

The diverse array of cooling agents offers a spectrum of sensory experiences, from the sharp, minty blast of menthol to the clean, prolonged coolness of synthetic compounds.

| Cooling Agent | Chemical Class | Key Sensory Characteristics | Potency Relative to Menthol |

| (-)-Menthol | Monoterpenoid | Strong minty odor and taste, initial cooling followed by potential for a warming or burning sensation. | 1x |

| Icilin (AG-3-5) | Pyrimidinone | Intense, long-lasting cooling, often described as a "super-coolant." | >200x |

| WS-3 | p-Menthane Carboxamide | Clean, rapid cooling, primarily on the roof and back of the mouth.[7][8] | ~1.5-2x |

| WS-5 | p-Menthane Carboxamide | Very strong, smooth, and long-lasting cooling.[7][8] | ~2.5x that of WS-3[8] |

| WS-23 | Butyramide | Strong initial cooling on the front of the tongue, odorless and tasteless.[7] | ~0.75x |

| WS-12 | p-Menthane Carboxamide | Strong initial cooling with a significantly longer duration than menthol.[3] | ~3x |

Experimental Protocols for Cooling Agent Discovery and Characterization

The identification and validation of novel cooling agents rely on a hierarchical screening process, progressing from high-throughput in vitro assays to more complex in vivo behavioral models.

In Vitro Assays: The First Line of Screening

Calcium imaging is a robust and widely used method for screening compounds that modulate ion channels like TRPM8.[16][17] The influx of Ca2+ upon channel activation is detected using fluorescent calcium indicators.

Protocol: High-Throughput Calcium Flux Assay using a Fluorescent Plate Reader

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human TRPM8 channel in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

-

Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Addition and Signal Detection:

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Add the test compounds at various concentrations.

-

Immediately begin kinetic fluorescence readings to capture the transient calcium influx.

-

After a set period, add a reference agonist (e.g., menthol or icilin) at a known concentration (e.g., EC80) to confirm cell viability and channel functionality.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) over the baseline (F0).

-

Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

-

Figure 2. Calcium Imaging Workflow.

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on current, voltage-dependence, and gating kinetics.[18][19][20]

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Use TRPM8-expressing HEK293 cells plated on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution (e.g., containing in mM: 130 CsCl, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na, pH 7.4).[18]

-

-

Recording Procedure:

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit currents.

-

Apply test compounds via the perfusion system and record the resulting changes in current.

-

-

Data Analysis:

-

Measure the amplitude of the evoked currents.

-

Construct current-voltage (I-V) curves to analyze the voltage-dependence of channel activation.

-

Determine the EC50 or IC50 from dose-response relationships.

-

In Vivo Behavioral Assays: Assessing Sensory Effects

In vivo models are crucial for evaluating the physiological effects of cooling agents in a whole organism. Rodent models are commonly used to assess cold sensitivity.

Protocol: Cold Plantar Assay in Mice

This assay measures the latency to paw withdrawal from a cold stimulus, providing a measure of the cold response threshold.[21][22]

-

Apparatus:

-

A temperature-controlled glass plate.

-

A source of a ramping cold stimulus, such as a pellet of compressed dry ice.[21]

-

-

Acclimation:

-

Place the mice in individual compartments on the glass plate and allow them to acclimate for at least 15-20 minutes.

-

-

Testing Procedure:

-

Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At specified time points after administration, apply the cold stimulus to the plantar surface of the hind paw.

-

Measure the latency (in seconds) for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.

-

-

Data Analysis:

-

Compare the paw withdrawal latencies between vehicle-treated and compound-treated groups. An increase in latency suggests an analgesic or anesthetic effect, while a decrease indicates hypersensitivity.

-

Other Relevant In Vivo Assays:

-

Acetone Evaporation Test: A drop of acetone is applied to the hind paw, and the duration of paw licking or flinching is measured as an indicator of cold sensitivity.[22]

-

Dynamic Cold Plate: Mice are placed on a plate that gradually cools, and the temperature at which they exhibit a response (e.g., jumping, licking paws) is recorded.[23]

-

Open Field Assay: Can be used to assess general locomotor activity and anxiety-like behaviors in response to cooling agents or cold environments.[24]

Future Directions and Conclusion

The field of cooling agent discovery continues to evolve, with ongoing research focused on:

-

Developing novel chemical scaffolds: Moving beyond the traditional p-menthane carboxamides to identify new classes of TRPM8 modulators.

-

Investigating the therapeutic potential of TRPM8 modulators: Exploring the use of TRPM8 agonists and antagonists for conditions such as chronic pain, migraine, and overactive bladder.[10]

-

Understanding the role of TRPM8 in other physiological processes: TRPM8 is also expressed in non-sensory tissues, and its function in these areas is an active area of investigation.[9]

References

-

TRPM8 - Wikipedia. [Link]

-

Latorre, R., Brauchi, S., & Orta, G. (2011). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

-

Chuang, H. H., Neuhausser, W. M., & Julius, D. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel. Neuron, 43(6), 859–869. [Link]

-

Aikkal, R. (2025). TRPM8: Structure, Function, and Therapeutic Potential. ResearchGate. [Link]

-

Knecht, K. M., Wu, Y., & Ton, A. T. (2025). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. Journal of the American Chemical Society. [Link]

-

TRPM8 (transient receptor potential cation channel, subfamily M, member 8). (2013). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

-

Yin, Y., Wu, M., & Feng, Y. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2. OSTI.GOV. [Link]

-

Yin, Y., Wu, M., & Feng, Y. (2017). Structure of the cold- and menthol-sensing ion channel TRPM8. Science, 358(6369), 1159–1165. [Link]

-

pEC 50 /IC 50 of TRPM8 Compounds from Automated Patch-Clamp Electrophysiology. (2025). ResearchGate. [Link]

-

Yazdani, A., & Yazdani, S. (2024). Conservation of the cooling agent binding pocket within the TRPM subfamily. eLife. [Link]

-

Pertusa, M., Madrid, R., & Viana, F. (2021). Constitutive Phosphorylation as a Key Regulator of TRPM8 Channel Function. Journal of Neuroscience, 41(41), 8526–8540. [Link]

-

Beck, B., Taberner, F. J., & Pourtois, A. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. [Link]

-

Sharma, S. K., & Sharma, V. (2025). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ResearchGate. [Link]

-

De Petrocellis, L., & Di Marzo, V. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Molecules, 26(16), 4811. [Link]

-

Jabba, S. V., & Jordt, S. E. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes. Nicotine & Tobacco Research, 24(10), 1647–1650. [Link]

-

Application Note TRPV1 and TRPM8 recorded on Nanion's Port-a-Patch. (n.d.). Nanion Technologies. [Link]

-

Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action. In Flavor and Fragrance Chemistry (pp. 65-88). American Chemical Society. [Link]

-

Yazdani, A., & Yazdani, S. (2024). Conservation of the cooling agent binding pocket within the TRPM subfamily. bioRxiv. [Link]

-

Comparing Cooling Agents: Why WS-12 Outperforms Menthol and Traditional Alternatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Scientific Basis for Concluding the Newly Introduced California “Non-Menthol” Cigarettes Have a Characterizing Flavor. (2023). Stanford University. [Link]

-

Leffingwell, J. C., & Rowsell, D. G. (2007). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 32(4), 28-40. [Link]

-

Brenner, D. S., Golden, J. P., & Gereau, R. W. (2012). A Novel Behavioral Assay for Measuring Cold Sensation in Mice. PLoS ONE, 7(6), e39656. [Link]

-

Cool chemistry: Researchers create potent new cooling agent, odorless and tasteless. (2025). American Chemical Society. [Link]

-

Leffingwell, J. C. (2007). 65 Cooling Ingredients and Their Mechanism of Action. In ACS Symposium Series (Vol. 958, pp. 1-23). American Chemical Society. [Link]

-

Yarmolinsky, D. A., Peng, Y., & Zuker, C. S. (2016). A technique to measure cold adaptation in freely behaving mice. Journal of Neuroscience Methods, 261, 103–109. [Link]

-

Brenner, D. S., Golden, J. P., & Gereau, R. W. (2012). A Novel Behavioral Assay for Measuring Cold Sensation in Mice. PLoS ONE, 7(6), e39656. [Link]

-

Al-Anzi, B., & Tracey, W. D. (2024). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research, 13, 78. [Link]

-

WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines. (2025). cnherbflavor.com. [Link]

-

Symcool® Cooling Agents. (n.d.). Symrise. [Link]

-

Cooling Agents : WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage. (2025). Taste Nest. [Link]

-

Fernández-Peña, I., Grávalos-García, C., & Fernández-Carvajal, A. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Pharmaceuticals, 15(2), 221. [Link]

-

Evaluation of the Application of Novel Smart Release Cooling Agent in Neurocosmetic Products. (2025). ResearchGate. [Link]

-

Overview of Cooling Agents. (2024). Foreverest Resources Ltd. [Link]

-

Introduction to Cooling Agents and Aroma Ingredients. (2025). MolecularCloud. [Link]

-

TRPM8 overexpression inhibits clone formation capability. (A) In vitro... (n.d.). ResearchGate. [Link]

-

Knight, M. R., Campbell, A. K., & Trewavas, A. J. (1991). Calcium imaging shows differential sensitivity to cooling and communication in luminous transgenic plants. Nature, 352(6335), 524–526. [Link]

-

Mahieu, F., Owsianik, G., & Verbert, L. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 224–234. [Link]

-

Calcium Flux Assays. (n.d.). Agilent. [Link]

-

Visualization of the cooling effect to neural activity using calcium imaging (a) Left top. (n.d.). ResearchGate. [Link]

-

In vivo calcium imaging of dorsal root ganglia reveals variable thermal... (n.d.). ResearchGate. [Link]

-

Beck, B., Taberner, F. J., & Pourtois, A. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e96323. [Link]

-

The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. (2024). bioRxiv. [Link]

-

ThermoMaze behavioral paradigm for assessing immobility-related brain events in rodents. (2025). eLife. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. leffingwell.com [leffingwell.com]

- 3. nbinno.com [nbinno.com]

- 4. tobacco-img.stanford.edu [tobacco-img.stanford.edu]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. New Research Article: Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 7. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]

- 8. symrise.com [symrise.com]

- 9. TRPM8 - Wikipedia [en.wikipedia.org]

- 10. Structure of the cold- and menthol-sensing ion channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. researchgate.net [researchgate.net]

- 13. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines-cnherbflavor.com [cnherbflavor.com]

- 16. karger.com [karger.com]

- 17. agilent.com [agilent.com]

- 18. jneurosci.org [jneurosci.org]

- 19. Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants [elifesciences.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. A Novel Behavioral Assay for Measuring Cold Sensation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A technique to measure cold adaptation in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The open field assay is influenced by room... | F1000Research [f1000research.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of Sterically Hindered N-tert-butyl Amides

For: Researchers, scientists, and drug development professionals.

Abstract

The formation of amide bonds is the most frequently performed reaction in medicinal chemistry; however, the synthesis of sterically hindered amides, particularly N-tert-butyl amides, presents a significant synthetic challenge.[1][2] The bulky tert-butyl group diminishes the nucleophilicity of the nitrogen atom, while simultaneously obstructing the electrophilic carbonyl carbon of the activated carboxylic acid. This steric clash often leads to low yields, sluggish reaction times, or complete reaction failure with standard coupling protocols.[1] This application note provides an in-depth guide to overcoming these challenges, detailing robust protocols using modern coupling reagents and explaining the rationale behind experimental choices to ensure reliable and high-yielding synthesis of these valuable motifs.

The Challenge of Steric Hindrance in Amide Synthesis

The conventional approach to amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack from an amine.[2] In the case of N-tert-butyl amides, two primary factors conspire to impede this process:

-

Low Nucleophilicity of tert-Butylamine: The electron-donating alkyl groups of the tert-butyl moiety increase the basicity of the amine but severely restrict the accessibility of the nitrogen's lone pair for nucleophilic attack.

-

Steric Shielding of the Electrophile: The activated carboxylic acid intermediate is also subject to steric hindrance, particularly if the acid itself is substituted. The approach of the bulky tert-butylamine is sterically disfavored.

Traditional methods, such as converting the carboxylic acid to an acyl chloride, often fail. The high reactivity of acyl chlorides can lead to side reactions, and the steric hindrance may still prevent the desired coupling.[1][3] Consequently, more sophisticated strategies are required.

Strategic Approaches to Hindered Amide Bond Formation

Modern synthetic chemistry offers several powerful solutions. The choice of strategy depends on substrate complexity, scale, and the potential for side reactions like epimerization at chiral centers.[4][5] The most successful methods rely on highly reactive activated ester intermediates.

The Workhorse: Uronium/Aminium Salt-Based Coupling Reagents

Uronium and aminium salts are among the most effective reagents for difficult couplings.[6][7] They react with carboxylic acids to form activated esters that are highly susceptible to nucleophilic attack, even by hindered amines like tert-butylamine.[5][6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Derived from HOAt (1-hydroxy-7-azabenzotriazole), HATU is renowned for its high reactivity and ability to suppress racemization.[5][6][8] It is particularly effective for coupling sterically hindered substrates.[1][6] The nitrogen atom in the pyridine ring of the HOAt moiety is thought to accelerate the coupling step, making it superior to its benzotriazole-based cousins like HBTU.[5][6]

-

T3P® (Propylphosphonic Anhydride): T3P is a versatile and safe coupling reagent that acts as a powerful dehydrating agent.[9][10] It converts the carboxylic acid into a mixed anhydride, which then reacts with the amine. A key advantage of T3P is that its byproducts are water-soluble, simplifying purification through aqueous workup.[9][10][11] It is known for its low epimerization potential and excellent safety profile.[11]

Comparative Analysis of Common Coupling Reagents

| Reagent | Activating Group | Key Advantages | Common Base | Considerations |

| HATU | OAt-Active Ester | High reactivity, fast kinetics, low epimerization, effective for hindered substrates.[5][6][8] | DIPEA, TEA | Higher cost, potential for side reaction with amine nucleophile to form a guanidinium byproduct.[12] |

| EDC/HOAt | OAt-Active Ester | Water-soluble carbodiimide (EDC) allows for easy byproduct removal via aqueous wash.[5] HOAt boosts reactivity for hindered systems. | DIPEA, NMM | O-acylisourea intermediate can be prone to racemization if not intercepted by HOAt.[5] |

| T3P® | Mixed Anhydride | Water-soluble byproducts simplify workup, low toxicity, low epimerization, cost-effective for scale-up.[9][10][11] | DIPEA, Pyridine | Requires stoichiometric use; often sold as a solution in solvents like ethyl acetate or DMF.[9][10] |

Visualization of the Synthetic Workflow

A generalized workflow for the synthesis of N-tert-butyl amides using coupling reagents is depicted below. The critical step is the in situ formation of the highly reactive activated intermediate, which is immediately consumed by the hindered amine.

Caption: General workflow for hindered amide synthesis.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of an N-tert-butyl Amide using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with tert-butylamine using HATU. It is particularly well-suited for challenging substrates where other methods have failed.[1]

Materials:

-

Carboxylic Acid (1.0 eq)

-

HATU (1.1 eq)

-

tert-Butylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Reagent Addition: Add HATU (1.1 eq) to the solution. Stir for 2 minutes.

-

Base and Amine Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by tert-butylamine (1.2 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. For very hindered systems, reactions may require gentle heating (40-50 °C) or extended reaction times (12-24 hours).[1]

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

-

Workup - Aqueous Washes: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Mechanism Insight: The reaction proceeds via the formation of a highly reactive OAt-active ester.[5][13] DIPEA deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. The amine then attacks the activated ester to furnish the amide.[5][14]

Caption: Simplified HATU activation and coupling mechanism.

Protocol 4.2: Synthesis of an N-tert-butyl Amide using T3P®

This protocol offers a robust and easily scalable alternative with a simplified workup procedure.

Materials:

-

Carboxylic Acid (1.0 eq)

-

tert-Butylamine (1.1 eq)

-

Pyridine or DIPEA (3.0 eq)

-

T3P® solution (50% in EtOAc) (1.5 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and tert-butylamine (1.1 eq) in anhydrous ethyl acetate (approx. 0.3 M).

-

Base Addition: Add pyridine or DIPEA (3.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.

-

T3P® Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the cooled, stirring mixture. Note: The reaction can be exothermic.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Workup - Organic Washes: Combine the organic layers and wash sequentially with saturated NaHCO₃ (2x) and brine (1x). This removes the water-soluble phosphonic acid byproducts.[9][10]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Troubleshooting and Expert Insights

-

Low or No Conversion: For extremely hindered substrates, consider switching from HATU to an even more reactive coupling reagent or explore alternative methods like the use of acyl fluorides.[1] Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates.[5]

-

Epimerization: If the carboxylic acid has a chiral center at the α-position, maintain low reaction temperatures (0 °C to RT) to minimize the risk of racemization.[4][5] HATU and T3P are generally excellent choices for minimizing this side reaction.[6][11]

-

Guanidinium Byproduct (with HATU): If the amine is highly nucleophilic or if excess amine is used, it can attack HATU directly, forming a tetramethyl guanidinium byproduct.[12] Using the correct stoichiometry (1.1-1.2 eq of amine) is critical. If this is a persistent issue, pre-activating the acid with HATU for 5-10 minutes before adding the amine can sometimes mitigate the problem.

Conclusion

The synthesis of N-tert-butyl amides, while challenging, is readily achievable through the selection of appropriate modern coupling reagents. Uronium salts like HATU provide exceptional reactivity for the most difficult cases, while phosphonic anhydrides like T3P® offer a scalable, safe, and efficient alternative with a simplified purification profile. By understanding the principles of activation and the rationale behind the chosen protocol, researchers can confidently and reliably synthesize these sterically demanding yet valuable chemical structures.

References

-

Mitsonobu reaction, mechanism, applications and limitations. (2023). Purechemistry. [Link]

-

Recent developments in catalytic amide bond formation. (2020). Peptide Science. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. (2021). RSC Publishing. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [Link]

-

Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC. [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. [Link]

-

Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. (2021). Organic Letters. [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

-

Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global. [Link]

-

New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (2000). J-STAGE. [Link]

-

Understanding T3P® from start to finish. (2024). Curia. [Link]

-

T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. [Link]

-

An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. (2025). ResearchGate. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

-